molecular formula C25H23NO6S B2696875 3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-28-5

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2696875
CAS No.: 866726-28-5
M. Wt: 465.52
InChI Key: PXWWYRXJEDFFIX-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a benzenesulfonyl group at position 3, dimethoxy substituents at positions 6 and 7, and a 4-methoxyphenylmethyl group at position 1.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-30-18-11-9-17(10-12-18)15-26-16-24(33(28,29)19-7-5-4-6-8-19)25(27)20-13-22(31-2)23(32-3)14-21(20)26/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWWYRXJEDFFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 6,7-dimethoxyquinoline-4-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonateThe reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinolin-4-one core can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences among the target compound and its analogs:

Compound Name / ID R1 (Sulfonyl Group) R2 (Benzyl Group) Core Structure Key Biological Notes (if available)
Target Compound Benzenesulfonyl 4-Methoxyphenyl Quinolin-4-one N/A (inferred from analogs)
3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1-(4-methylbenzyl)-quinolin-4-one 4-Chlorobenzenesulfonyl 4-Methylphenyl Quinolin-4-one N/A (structural analog)
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Benzenesulfonyl 4-Chlorophenyl Quinolin-4-one N/A (structural analog)
3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)-quinolin-4-one 4-Ethoxybenzenesulfonyl 2-Methylphenyl Quinolin-4-one N/A (structural analog)
(+)-O-Methylarmepavine N/A (tetrahydroisoquinoline core) 4-Methoxyphenyl Tetrahydroisoquinoline Antinociceptive, anxiolytic, gastroprotective

Key Observations and Implications

a. Sulfonyl Group Variations
  • The benzenesulfonyl group in the target compound lacks electron-withdrawing substituents (e.g., chlorine in ), which may reduce binding affinity to targets requiring strong electron-deficient regions. However, it may improve metabolic stability compared to bulkier groups like 4-ethoxybenzenesulfonyl .
b. Benzyl Group Modifications
  • The 4-methoxyphenylmethyl substituent in the target compound provides electron-donating methoxy groups, which could improve solubility and π-π stacking interactions compared to the 4-methylphenyl group in .
  • The 2-methylphenyl group in introduces steric hindrance, possibly reducing binding efficiency but increasing selectivity for specific receptors.
c. Core Structure Differences
  • The quinolin-4-one core in the target compound and analogs differs from the tetrahydroisoquinoline core in (+)-O-methylarmepavine . The quinolinone scaffold may offer improved rigidity and metabolic stability, whereas the tetrahydroisoquinoline in is associated with broader CNS activity (e.g., anxiolytic effects).

Inferred Pharmacological Profiles

  • Target Compound: The combination of benzenesulfonyl and 4-methoxyphenyl groups suggests balanced solubility and target engagement.
  • Chlorinated Analogs (e.g., ) : The chlorine atom may enhance potency in certain pathways (e.g., enzyme inhibition) but could increase toxicity risks.
  • Ethoxy-Substituted Analog : The ethoxy group may prolong half-life due to reduced oxidative metabolism but could limit blood-brain barrier penetration.

Biological Activity

3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S

This indicates the presence of a benzenesulfonyl group and two methoxy groups attached to a quinoline backbone.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anti-cancer properties and effects on multidrug resistance in cancer cells.

Cytotoxicity Studies

A study conducted on a series of derivatives related to this compound evaluated their cytotoxic effects using the MTT assay on K562 cell lines. The findings revealed that while many derivatives exhibited low cytotoxicity, some variants showed significant activity against multidrug-resistant cell lines. Notably:

  • IC50 Values : Several derivatives demonstrated IC50 values ranging from 0.65 to 0.96 µM, indicating potent activity compared to verapamil, a known drug used in cancer treatment .
CompoundIC50 (µM)Activity Comparison
6e0.66Similar to verapamil
6h0.65Similar to verapamil
7c0.96Moderate activity

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Drug Efflux : The compound appears to reverse multidrug resistance by inhibiting P-glycoprotein-mediated drug efflux in cancer cells.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.

Case Studies

  • Case Study on Multidrug Resistance : In vitro studies have shown that the compound effectively enhances the efficacy of chemotherapeutic agents in resistant K562/A02 cell lines by modulating the expression of drug transporters .
  • Comparative Analysis with Other Compounds : A comparative analysis with other quinoline derivatives indicated that this compound's structural modifications significantly influence its biological activity and potency against various cancer cell lines.

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